1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with an isopropyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with an isopropyl group and a dioxaborolane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.
- IUPAC Name : 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- CAS Number : 1231930-37-2
- Molecular Formula : C17H24BFN2O2
- Molecular Weight : 318.19 g/mol
- Purity : ≥95%
Anticancer Properties
Research has indicated that benzo[d]imidazole derivatives exhibit significant anticancer activity. The specific compound in focus has shown promise in various studies:
- Mechanism of Action : The compound's mechanism involves interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the dioxaborolane moiety is believed to enhance its binding affinity to target proteins.
-
In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (AU565) : IC50 = 5.8 µM
- Colorectal Adenocarcinoma (LoVo) : IC50 = 0.24 µM
- Breast Carcinoma (BT549) : IC50 = 0.34 µM
- Selectivity : Notably, the compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives of benzo[d]imidazole have shown inhibitory effects against bacterial strains and fungi.
Study 1: Evaluation of Anticancer Activity
A study conducted by Flynn et al. evaluated the anticancer potential of various benzo[d]imidazole derivatives. The results indicated that compounds with similar structural features to this compound exhibited enhanced antiproliferative activity against multiple cancer cell lines.
Study 2: Mechanistic Insights
In another investigation focusing on the mechanistic insights of benzo[d]imidazole derivatives, it was found that the incorporation of the dioxaborolane group significantly improved the binding affinity to tubulin and enhanced cytotoxicity in vitro.
Data Table
Cell Line | IC50 (µM) | Selectivity Ratio |
---|---|---|
LoVo (Colorectal) | 0.24 | High |
AU565 (Breast) | 5.8 | Moderate |
BT549 (Breast) | 0.34 | High |
Properties
Molecular Formula |
C16H23BN2O2 |
---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-8-7-12(9-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
InChI Key |
IWNNBOZFRXPLAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C(C)C |
Origin of Product |
United States |
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